molecular formula C16H22ClN3 B12423442 Tripelennamine-d4 hydrochloride

Tripelennamine-d4 hydrochloride

Cat. No.: B12423442
M. Wt: 295.84 g/mol
InChI Key: FSSICIQKZGUEAE-QJUQVXHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tripelennamine-d4 (hydrochloride) involves the incorporation of deuterium atoms into the tripelennamine molecule. This can be achieved through the use of deuterated reagents in the synthesis process. The general synthetic route involves the reaction of N-benzyl-N-methyl-2-pyridinamine with deuterated methylamine under controlled conditions to yield the deuterated product .

Industrial Production Methods

Industrial production of tripelennamine-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. The final product is typically purified using chromatographic techniques and characterized using spectroscopic methods .

Chemical Reactions Analysis

Types of Reactions

Tripelennamine-d4 (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Silver (III) in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as alkyl halides under basic conditions.

Major Products Formed

Scientific Research Applications

Tripelennamine-d4 (hydrochloride) is widely used in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    Diphenhydramine: Another first-generation antihistamine with similar H1 receptor antagonistic properties.

    Chlorpheniramine: A first-generation antihistamine used to treat allergic reactions.

    Brompheniramine: Similar to chlorpheniramine, used for allergy relief.

Uniqueness

Tripelennamine-d4 (hydrochloride) is unique due to the presence of deuterium atoms, which provide a distinct mass spectrometric signature. This makes it particularly useful in pharmacokinetic studies and in the development of new antihistamine formulations .

Properties

Molecular Formula

C16H22ClN3

Molecular Weight

295.84 g/mol

IUPAC Name

N-benzyl-1,1,2,2-tetradeuterio-N',N'-dimethyl-N-pyridin-2-ylethane-1,2-diamine;hydrochloride

InChI

InChI=1S/C16H21N3.ClH/c1-18(2)12-13-19(16-10-6-7-11-17-16)14-15-8-4-3-5-9-15;/h3-11H,12-14H2,1-2H3;1H/i12D2,13D2;

InChI Key

FSSICIQKZGUEAE-QJUQVXHISA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N(CC1=CC=CC=C1)C2=CC=CC=N2)N(C)C.Cl

Canonical SMILES

CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.